4-(1-Aminoethyl)-3-fluorophenol
Description
Properties
Molecular Formula |
C8H10FNO |
|---|---|
Molecular Weight |
155.17 g/mol |
IUPAC Name |
4-(1-aminoethyl)-3-fluorophenol |
InChI |
InChI=1S/C8H10FNO/c1-5(10)7-3-2-6(11)4-8(7)9/h2-5,11H,10H2,1H3 |
InChI Key |
OBKMDRKVZXRMBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)O)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminoethyl)-3-fluorophenol typically involves the introduction of the aminoethyl group and the fluorine atom onto a phenol ring. One common method is the nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenol ring followed by the addition of the aminoethyl group through reductive amination. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality.
Chemical Reactions Analysis
Acylation of the Primary Amine
The aminoethyl group undergoes nucleophilic acylation with acylating agents like acetic anhydride or acetyl chloride. This reaction typically proceeds under mild alkaline conditions (pH 8–10) at 25–40°C, yielding N-acetyl derivatives.
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acetic anhydride | NaOH (10%), 30°C, 2 hrs | N-Acetyl-4-(1-aminoethyl)-3-fluorophenol | 85–90 |
Alkylation Reactions
The primary amine reacts with alkyl halides (e.g., methyl iodide) in basic media to form N-alkylated products. Steric effects from the ethyl group influence reaction rates.
| Reagent | Base | Temperature | Product |
|---|---|---|---|
| Methyl iodide | Triethylamine | 50°C | N-Methyl-4-(1-aminoethyl)-3-fluorophenol |
Oxidation of the Phenol Ring
The phenolic hydroxyl group is oxidized to a quinone structure using strong oxidants like KMnO₄ under acidic conditions.
Electrophilic Aromatic Substitution (EAS)
The fluorine atom directs electrophiles to the ortho/para positions. Bromination and nitration occur regioselectively:
| Reaction | Reagent | Position Substituted | Product |
|---|---|---|---|
| Bromination | Br₂, FeBr₃ | C-5 (para to -OH) | 5-Bromo-4-(1-aminoethyl)-3-fluorophenol |
| Nitration | HNO₃, H₂SO₄ | C-6 (meta to -F) | 6-Nitro-4-(1-aminoethyl)-3-fluorophenol |
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura couplings with aryl boronic acids, facilitated by palladium catalysts:
Biocatalytic Transformations
Enzymatic methods enable stereoselective synthesis. Transaminases (e.g., from E. coli) catalyze the conversion of ketones to enantiomerically pure amines using pyridoxal-5'-phosphate (PLP) as a cofactor :
| Enzyme Source | Substrate | Temperature | Enantiomeric Excess (%) |
|---|---|---|---|
| E. coli transaminase | 4-(1-Ketoethyl)-3-fluorophenol | 30°C | >99 (S-isomer) |
Comparative Reactivity Insights
Scientific Research Applications
4-(1-Aminoethyl)-3-fluorophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-(1-Aminoethyl)-3-fluorophenol involves its interaction with molecular targets such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions, while the fluorine atom can influence the compound’s electronic properties and reactivity. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its combination of fluorine, hydroxyl, and aminoethyl groups. Below is a comparison with structurally related compounds:
Physicochemical and Electronic Properties
Solubility and Acidity
- This compound: The aminoethyl group increases water solubility compared to non-aminated fluorophenols. The hydroxyl group (pKa ~10) and fluorine (meta) contribute to moderate acidity.
- 3-Fluorophenol: Lower solubility due to lack of amine; pKa ~8.3 (more acidic than phenol due to -F) .
- 4-(1-Aminoethyl)pyridine: Higher solubility in polar solvents due to pyridine’s basic nitrogen and aminoethyl group .
Reactivity and Bioactivity
- This compound: The aminoethyl group may participate in hydrogen bonding and charge-transfer interactions, enhancing bioactivity.
- 3-Fluorophenol: Shows lower microbial removal efficiency (e.g., 70% removal for 4-fluorophenol vs. <70% for 3-fluorophenol in C. pyrenoidosa systems) due to metabolic interference in photosynthesis pathways .
Biological Activity
4-(1-Aminoethyl)-3-fluorophenol, a chiral compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. The compound is characterized by a fluorine atom and an aminoethyl group attached to a phenolic structure, which contributes to its unique electronic properties and stability. This article reviews the biological activity of this compound, focusing on its interactions with enzymes, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C9H12FNO
- Molecular Weight : 155.17 g/mol
- IUPAC Name : this compound
The presence of the fluorine atom enhances the compound's reactivity and stability, making it a candidate for further biological exploration.
This compound is believed to interact with various biological targets through hydrogen bonding and electrostatic interactions. This capability allows it to modulate enzyme activity or receptor function, potentially influencing physiological pathways. For instance, studies have indicated its role as a pharmaceutical intermediate with anti-tumor properties, suggesting that it may inhibit certain cancer cell lines through specific enzymatic pathways.
Enzyme Interactions
Research has demonstrated that this compound can act as an enzyme inhibitor. Its structural features allow for effective binding to active sites of target enzymes, which is crucial for modulating their activity. For example, it has been explored in the context of fluorescent probes for cancer detection, where its interaction with specific enzymes enhances imaging techniques .
Anti-Tumor Properties
Several studies have highlighted the anti-tumor potential of this compound. In vitro tests have shown that derivatives of this compound exhibit significant growth inhibition against various cancer cell lines, including breast and colon cancer cells. The mechanism underlying this activity may involve the inhibition of key metabolic pathways essential for tumor growth .
Case Study 1: Fluorescent Probes in Cancer Research
A study utilized this compound as part of a fluorescent probe designed to detect γ-glutamyltransferase (GGT) activity in ovarian cancer cells. The probe showed high fluorescence intensity specifically in tumor cells, indicating the compound's potential as a diagnostic tool in oncology .
Case Study 2: Antitumor Activity Assessment
In another investigation, synthesized derivatives of this compound were tested against human breast cancer cell lines (MDA-MB-468 and MCF-7). Results indicated low micromolar GI50 values, particularly in the MDA-MB-468 line, suggesting that these derivatives could serve as promising candidates for further development as anti-cancer agents .
Summary of Biological Activities
| Activity | Description |
|---|---|
| Enzyme Inhibition | Modulates enzyme activity through binding interactions. |
| Anti-Tumor Properties | Exhibits growth inhibition in various cancer cell lines. |
| Fluorescent Probes | Enhances imaging techniques for cancer detection via GGT activity modulation. |
Q & A
Q. What are the experimentally validated biological activities of 4-(1-Aminoethyl)-3-fluorophenol, and what methodologies are used to assess them?
this compound exhibits antibacterial activity , as demonstrated through comparative studies using in vitro assays such as minimum inhibitory concentration (MIC) determinations. Researchers typically employ Gram-positive and Gram-negative bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in agar diffusion or broth dilution assays. Positive controls (e.g., ampicillin) and solvent controls are critical for validating results . Structural analogs with fluorine substitutions often show enhanced activity due to improved membrane permeability and target binding .
Q. What spectroscopic and chromatographic techniques are used for structural characterization of this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm the ethylamine and fluorophenol moieties.
- Fourier-Transform Infrared Spectroscopy (FT-IR) : Identification of vibrational modes for -NH (~3300 cm), -OH (~3200 cm), and C-F (~1250 cm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (CHFNO) and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm.
Advanced Research Questions
Q. How do quantum chemical computations (e.g., DFT) elucidate the electronic properties and reactivity of this compound?
Density Functional Theory (DFT) studies using hybrid functionals (B3LYP/B3PW91) and basis sets (6-311+G(d,p)) reveal:
- HOMO-LUMO Gap : A calculated energy gap (~6.08 eV) suggests moderate bioactivity, with electron density localized on the fluorophenol ring and aminoethyl group .
- Solvent Effects : Time-dependent DFT (TD-DFT) simulations in water show redshifted absorption maxima compared to the gas phase, indicating solvent-polarity-dependent electronic transitions .
- Charge Transfer : Low HOMO-LUMO gaps facilitate intramolecular charge transfer, enhancing interactions with biological targets like bacterial enzymes .
Q. How do structural modifications of this compound influence its bioactivity compared to analogs?
Comparative analysis of structurally similar compounds reveals:
| Compound Name | Biological Activity | Key Structural Features |
|---|---|---|
| This compound | Antibacterial | -NH ethyl, -F substitution |
| 3-Bromo-4-(difluoromethyl)-2-fluorophenol | Antiviral | Br, -CF groups |
| 3-(Difluoromethyl)-5-fluorophenol | Anticancer | -CFH, meta-F |
The aminoethyl group enhances solubility and hydrogen bonding, while fluorine increases electronegativity and metabolic stability. Bromine or trifluoromethyl substitutions in analogs alter steric effects and target selectivity .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?
Discrepancies may arise from:
- Assay Variability : Standardize protocols (e.g., CLSI guidelines) for MIC determinations.
- Purity Issues : Use HPLC-MS to confirm compound integrity (>95% purity).
- Solvent Effects : Test activity in both aqueous and DMSO-based systems to rule out solvent interference.
- Target Specificity : Perform enzyme inhibition assays (e.g., bacterial dihydrofolate reductase) to isolate mechanistic pathways .
Q. How do solvent polarity and pH impact the spectroscopic properties of this compound?
- UV-Vis Spectroscopy : Solvent polarity (e.g., water vs. ethanol) shifts due to stabilization of excited states. Acidic conditions protonate the -NH group, altering electron delocalization .
- Fluorescence Quenching : Polar solvents reduce fluorescence intensity via collisional quenching, while basic pH deprotonates the phenolic -OH, enhancing emission .
Q. Methodological Notes
- Synthetic Optimization : For scale-up, prioritize protecting groups (e.g., Boc for -NH) to prevent side reactions during fluorophenol synthesis.
- Data Reproducibility : Cross-validate computational results (e.g., HOMO-LUMO gaps) using multiple DFT functionals (B3LYP, B3PW91) .
- Biological Assays : Include cytotoxicity assays (e.g., mammalian cell lines) to differentiate antimicrobial efficacy from general toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
